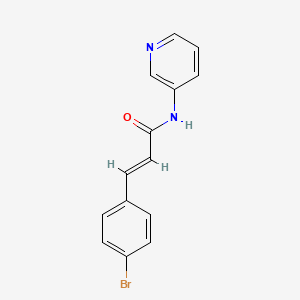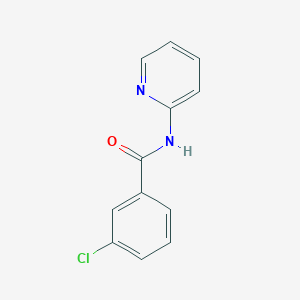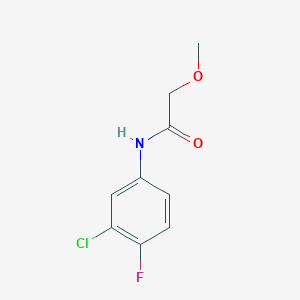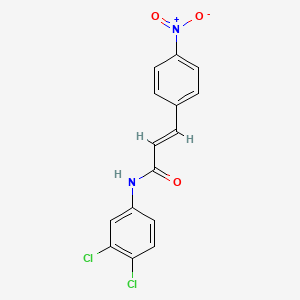
3-(4-bromophenyl)-N-3-pyridinylacrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-bromophenyl)-N-3-pyridinylacrylamide is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of protein kinases and has been shown to have potential therapeutic applications in cancer treatment. In
Mecanismo De Acción
The mechanism of action of 3-(4-bromophenyl)-N-3-pyridinylacrylamide involves the inhibition of protein kinases. Specifically, this compound targets the ATP-binding site of protein kinases, preventing them from phosphorylating their downstream targets. This inhibition leads to a disruption of cellular signaling pathways that are critical for cell survival and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(4-bromophenyl)-N-3-pyridinylacrylamide are primarily related to its inhibition of protein kinases. This inhibition can lead to a decrease in cell viability and proliferation, making this compound a potential therapeutic agent for cancer treatment. Additionally, this compound has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(4-bromophenyl)-N-3-pyridinylacrylamide in lab experiments is its potency as a protein kinase inhibitor. This compound has been shown to be effective at inhibiting a wide range of protein kinases, making it a useful tool for studying cellular signaling pathways. However, one limitation of this compound is its potential for off-target effects. As with any chemical compound, it is important to carefully control for potential off-target effects when using this compound in lab experiments.
Direcciones Futuras
There are many potential future directions for research involving 3-(4-bromophenyl)-N-3-pyridinylacrylamide. One area of interest is the development of more selective protein kinase inhibitors that target specific signaling pathways. Additionally, this compound may have potential therapeutic applications in the treatment of other diseases beyond cancer and inflammatory disorders. Finally, further research is needed to fully understand the potential off-target effects of this compound and how to control for them in lab experiments.
Métodos De Síntesis
The synthesis of 3-(4-bromophenyl)-N-3-pyridinylacrylamide involves the reaction of 4-bromoaniline with 3-pyridinecarboxaldehyde in the presence of acetic acid. The resulting product is then reacted with acryloyl chloride to yield the final product. The synthesis of this compound has been well-documented in the literature and is relatively straightforward.
Aplicaciones Científicas De Investigación
3-(4-bromophenyl)-N-3-pyridinylacrylamide has been extensively used in scientific research as a protein kinase inhibitor. It has been shown to have potential therapeutic applications in cancer treatment, as many cancer cells rely on protein kinases for survival and proliferation. Additionally, this compound has been used to study the role of protein kinases in various disease states, including neurodegenerative diseases and inflammatory disorders.
Propiedades
IUPAC Name |
(E)-3-(4-bromophenyl)-N-pyridin-3-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O/c15-12-6-3-11(4-7-12)5-8-14(18)17-13-2-1-9-16-10-13/h1-10H,(H,17,18)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJHRMTOFBUJSEE-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)C=CC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)NC(=O)/C=C/C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-bromophenyl)-N-(pyridin-3-yl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-fluoro-N-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5788228.png)

![methyl 4-{[(N-benzoylglycyl)oxy]methyl}benzoate](/img/structure/B5788243.png)
![N-[2-(difluoromethoxy)phenyl]-5-nitro-2-furamide](/img/structure/B5788249.png)



![N-(2,4-dimethylphenyl)-4-(2-methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-amine](/img/structure/B5788267.png)


